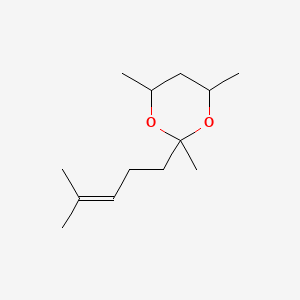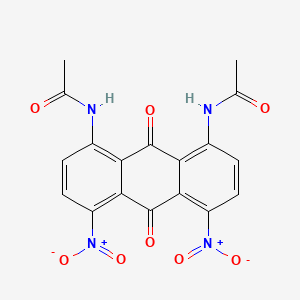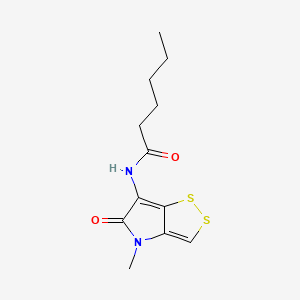![molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7](/img/structure/B13786491.png)
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a chemical compound with the molecular formula C26H28N2O10 and a molecular weight of 528.51 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to L-alanine and a succinic anhydride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride typically involves the reaction of N-[(Benzyloxy)carbonyl]-L-alanine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with altered functional groups.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Known for its role in inhibiting specific enzymes.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is unique due to its dual functionality, combining the protective benzyloxycarbonyl group with the reactive succinic anhydride moiety. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound in research and industrial processes.
特性
CAS番号 |
93964-71-7 |
|---|---|
分子式 |
C26H28N2O10 |
分子量 |
528.5 g/mol |
IUPAC名 |
bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate |
InChI |
InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1 |
InChIキー |
NERZRZNSKHCWMQ-ROUUACIJSA-N |
異性体SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


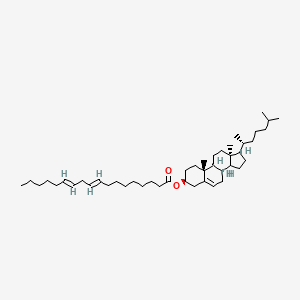


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
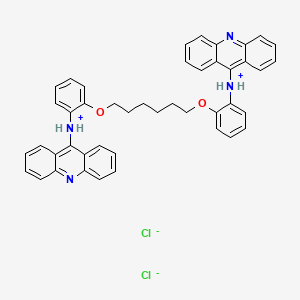
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)




